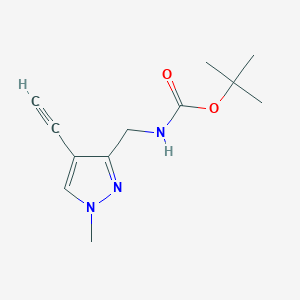

tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Description

tert-Butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate group attached via a methylene bridge to the pyrazole ring. The ethynyl group at position 4 of the pyrazole core distinguishes it from related analogs, enabling reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is structurally designed as a versatile intermediate in medicinal chemistry, particularly for protecting amines during synthesis .

Properties

IUPAC Name |

tert-butyl N-[(4-ethynyl-1-methylpyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-6-9-8-15(5)14-10(9)7-13-11(16)17-12(2,3)4/h1,8H,7H2,2-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPUYDBAXFLTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C=C1C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

- Pyrazole core : A 1-methyl-1H-pyrazole ring substituted at the 3- and 4-positions.

- Ethynyl group : Introduced via coupling reactions at the pyrazole’s 4-position.

- tert-Butyl carbamate : Installed on the methyl group at the pyrazole’s 3-position.

Key disconnections involve:

- Formation of the pyrazole ring via cyclization.

- Sequential functionalization: methyl group introduction, carbamate protection, and ethynyl group installation.

Pyrazole Core Synthesis

The 1-methyl-1H-pyrazole scaffold is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones . For example, reacting hydrazine monohydrate with acetylacetone derivatives yields the pyrazole ring. However, introducing substituents at specific positions requires tailored approaches:

Example Procedure (Adapted from):

- Cyclization : Hydrazine monohydrate (2.0 equiv) and acetic acid (2.0 equiv) in ethanol are heated with ethyl 3-oxobutanoate (1.0 equiv) at 80°C for 6 hours.

- Methylation : The resulting pyrazole is treated with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours to introduce the 1-methyl group.

Functionalization at the 3-Position: Carbamate Installation

The tert-butyl carbamate group is introduced via nucleophilic substitution or carbamate exchange . A common method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride):

- Amination : 3-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv) is treated with aqueous ammonia (28%) in tetrahydrofuran (THF) at 0°C to yield 1-methyl-1H-pyrazol-3-ylmethanamine.

- Protection : The amine is reacted with Boc anhydride (1.1 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst and triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, yielding tert-butyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate.

Ethynyl Group Introduction at the 4-Position

The ethynyl group is installed via Sonogashira coupling , a palladium-catalyzed reaction between a halogenated pyrazole and a terminal alkyne:

- Halogenation : tert-Butyl ((4-iodo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is prepared by treating the pyrazole core with N-iodosuccinimide (NIS, 1.1 equiv) in acetonitrile at 50°C for 4 hours.

- Coupling : The iodinated intermediate (1.0 equiv), trimethylsilylacetylene (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) are stirred in triethylamine (TEA) and THF at 60°C for 8 hours.

- Deprotection : The trimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF, yielding the final product.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

- Carbamate Protection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for Boc protection due to their inertness and ability to dissolve both amine and Boc anhydride.

- Sonogashira Coupling : A mixture of THF and TEA (3:1) optimizes palladium catalyst activity while minimizing side reactions like Glaser coupling.

Temperature and Time

- Cyclization : Elevated temperatures (80–100°C) accelerate pyrazole formation but may require reflux conditions.

- Sonogashira Coupling : Moderate temperatures (60–70°C) balance reaction rate and alkyne stability.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting neurological and inflammatory pathways .

Industry: In the chemical industry, it is used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity .

Mechanism of Action

The mechanism of action of tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazole Derivatives

tert-Butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate ()

- Structure : Position 4 of the pyrazole is substituted with iodine; position 5 features a phenyl group.

- Synthesis : Prepared via iodination using I₂ and KIO₃ in AcOH/H₂SO₄ under reflux (70°C, 4 h) .

- Reactivity : The iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Physical State : Solid after neutralization and extraction.

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (Compound 15, )

Comparison with Target Compound :

- Reactivity : Ethynyl enables click chemistry, whereas halogens (Br, I) are suited for cross-couplings.

- Synthetic Flexibility : Halogenated analogs are intermediates for further functionalization, while the ethynyl derivative is ideal for bioconjugation.

Hydroxy-Substituted Pyrazole Derivatives ()

Examples :

- tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) : Hydroxy at position 5; ethyl linker.

- tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c) : Phenyl at position 1.

Key Features :

Comparison with Target Compound :

- Solubility : Hydroxy groups enhance hydrophilicity, whereas the ethynyl group may increase lipophilicity.

Cyclohexane and Heterocyclic Carbamates ()

Examples :

Key Differences :

- Core Structure: Non-aromatic vs. pyrazole-based systems.

- Functionality : Cyclohexyl/cyclopentyl carbamates prioritize conformational rigidity, while pyrazole derivatives emphasize planar aromatic reactivity.

Biological Activity

Tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a specialized organic compound that combines a carbamate functional group with an ethynyl-substituted pyrazole. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and synthesis. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as:

This compound is synthesized through various methods, often involving palladium-catalyzed reactions or other coupling methods that require controlled conditions to achieve high yields and purity.

The biological activity of this compound is largely dependent on its interaction with biological systems. Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Inhibitory Effects on Enzymes

Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in various pathological processes. For instance, compounds structurally related to this compound have been shown to inhibit β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Neuroprotective Properties

In a study involving neuroprotection against amyloid-beta toxicity, compounds similar to this compound were evaluated for their ability to enhance cell viability in astrocytes exposed to amyloid-beta peptides. The results indicated that these compounds could significantly improve cell survival rates compared to untreated controls, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate, and what key reaction conditions are required?

- Methodology : The synthesis typically involves multi-step protocols:

- Step 1 : Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (Boc₂O) under inert atmospheres (e.g., N₂) in solvents like dichloromethane (DCM) at low temperatures (-78°C). This step requires precise pH control (adjusted with 1 M HCl) to isolate intermediates .

- Step 2 : Coupling reactions, such as Sonogashira couplings for introducing ethynyl groups, using catalysts like Pd(PPh₃)₂Cl₂ and CuI in tetrahydrofuran (THF) at room temperature .

- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and characterization using NMR and mass spectrometry (e.g., ESI-MS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.36 ppm, singlet, 9H), ethynyl proton (δ ~2.26 ppm, singlet), and pyrazole ring protons (δ ~7.39–8.88 ppm) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 278–368) confirm molecular weight .

- IR Spectroscopy : Stretching vibrations for carbamate C=O (~1700 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the stability of tert-butyl carbamate derivatives during storage and reactions?

- Methodology :

- Storage : Protect from moisture and light; store at 2–8°C in inert atmospheres (argon) to prevent Boc group cleavage .

- Reaction Stability : Avoid strong acids/bases (e.g., TFA or NaOH) unless deliberate deprotection is intended. Use buffered conditions (pH 5–7) for aqueous workups .

- Monitoring Degradation : Track byproducts (e.g., free amine via TLC or HPLC) using ninhydrin staining or UV detection .

Q. How do steric and electronic effects of the ethynyl and pyrazole moieties influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The ethynyl group enhances π-orbital overlap in Sonogashira couplings but may hinder nucleophilic substitutions due to steric bulk. Computational modeling (DFT) predicts reaction sites .

- Electronic Effects : Pyrazole’s electron-withdrawing nature directs electrophilic substitutions to the 4-position. Substituent effects are validated via Hammett plots or kinetic studies .

Q. What experimental approaches resolve contradictions in reported toxicity data for tert-butyl carbamate intermediates?

- Methodology :

- In Vitro Assays : Use HEK293 or HepG2 cells to assess acute toxicity (IC₅₀) via MTT assays. Compare results with structurally similar compounds (e.g., tert-butyl (1-benzylpyrrolidin-3-yl)carbamate) to identify structure-toxicity relationships .

- Contradiction Analysis : Cross-reference Safety Data Sheets (SDS) with experimental LC/MS data to detect impurities (e.g., residual Pd catalysts) that may skew toxicity results .

Methodological Challenges

Q. How can researchers mitigate side reactions during Boc protection/deprotection steps?

- Solutions :

- Protection : Use Boc₂O with DMAP catalysis in anhydrous DCM to minimize hydrolysis. Monitor reaction progress via IR for C=O formation .

- Deprotection : Employ TFA in DCM (1:10 v/v) at 0°C for controlled cleavage. Quench excess TFA with NaHCO₃ to prevent over-acidification .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor or PROTAC linker?

- Methodology :

- Kinase Assays : Screen against kinase panels (e.g., Eurofins) using radioactive ATP-binding assays. Compare inhibition profiles with known inhibitors (e.g., staurosporine) .

- PROTAC Design : Conjugate via the ethynyl group to E3 ligase ligands (e.g., thalidomide derivatives). Assess ternary complex formation via SPR or CETSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.